molecular formula C15H20FN3O2S B7344228 4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile

4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile

Numéro de catalogue B7344228
Poids moléculaire: 325.4 g/mol
Clé InChI: HHVRPFHHQHJJCM-TXEJJXNPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as EDP-305 and is a selective antagonist of the nuclear receptor RORγt. RORγt is a transcription factor that plays a critical role in the differentiation and function of T-helper 17 (Th17) cells, which are involved in the pathogenesis of autoimmune diseases. EDP-305 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various autoimmune diseases.

Mécanisme D'action

EDP-305 acts as a selective antagonist of RORγt, which is a transcription factor that plays a critical role in the differentiation and function of 4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile cells. By inhibiting RORγt, EDP-305 can effectively block the differentiation and function of this compound cells, which are involved in the pathogenesis of autoimmune diseases. In addition, EDP-305 has also been shown to inhibit the production of pro-inflammatory cytokines, which further supports its anti-inflammatory properties.
Biochemical and Physiological Effects
EDP-305 has been shown to effectively inhibit the differentiation and function of this compound cells, which play a key role in the pathogenesis of autoimmune diseases. In addition, EDP-305 has also been shown to inhibit the production of pro-inflammatory cytokines, such as IL-17A and IL-17F, which further supports its anti-inflammatory properties. EDP-305 has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of EDP-305 is its selectivity for RORγt, which minimizes off-target effects and reduces the risk of toxicity. In addition, EDP-305 has shown promising results in preclinical studies as a potential therapeutic agent for various autoimmune diseases. However, one of the limitations of EDP-305 is its relatively low solubility, which may affect its bioavailability and efficacy in vivo.

Orientations Futures

There are several potential future directions for the research and development of EDP-305. One possible direction is to investigate the efficacy of EDP-305 in combination with other therapeutic agents for the treatment of autoimmune diseases. Another potential direction is to explore the potential use of EDP-305 in other disease indications, such as cancer and metabolic disorders. Additionally, further studies are needed to evaluate the safety and efficacy of EDP-305 in clinical trials, which will be critical for its eventual approval as a therapeutic agent.

Méthodes De Synthèse

The synthesis of EDP-305 involves several steps, starting with the reaction of 3-fluorobenzonitrile with tert-butyl 4-ethyl-3,5-dimethylpiperazine-1-carboxylate in the presence of a base to form an intermediate. This intermediate is then treated with sulfonyl chloride to obtain EDP-305 in high yield and purity.

Applications De Recherche Scientifique

EDP-305 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including psoriasis, inflammatory bowel disease, and multiple sclerosis. Preclinical studies have demonstrated that EDP-305 can effectively inhibit the differentiation and function of 4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile cells, which play a key role in the pathogenesis of these diseases. In addition, EDP-305 has also been shown to have anti-inflammatory properties, which further supports its potential as a therapeutic agent for autoimmune diseases.

Propriétés

IUPAC Name

4-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonyl-3-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2S/c1-4-19-11(2)9-18(10-12(19)3)22(20,21)15-6-5-13(8-17)7-14(15)16/h5-7,11-12H,4,9-10H2,1-3H3/t11-,12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVRPFHHQHJJCM-TXEJJXNPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(CN(CC1C)S(=O)(=O)C2=C(C=C(C=C2)C#N)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H](CN(C[C@@H]1C)S(=O)(=O)C2=C(C=C(C=C2)C#N)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.